Clavulanic acid and ticarcillin
Beschreibung
Eigenschaften
Molekularformel |
C23H25N3O11S2 |
|---|---|
Molekulargewicht |
583.6 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O6S2.C8H9NO5/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t7?,8-,9+,12-;6-,7-/m11/s1 |
InChI-Schlüssel |
XWMVMWTVLSLJGY-IUXQBBRLSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O |
Herkunft des Produkts |
United States |
2 Carboxyethyl L Arginine Synthase Ceas Activity
Ticarcillin (B1683155): Inhibition of Bacterial Cell Wall Synthesis
Ticarcillin exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. mims.com It specifically binds to and inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the final step in the synthesis of peptidoglycan. mims.com Peptidoglycan is a crucial component that provides structural integrity to the bacterial cell wall. By inhibiting its synthesis, ticarcillin causes the cell wall to weaken and ultimately leads to cell lysis and death, especially in growing and dividing bacteria. wikipedia.orgyoutube.com
Clavulanic Acid: β-Lactamase Inhibition
Clavulanic acid has minimal intrinsic antibacterial activity. drugs.com Its primary role is to protect ticarcillin from enzymatic destruction. It acts as a "suicide inhibitor" of a wide variety of β-lactamase enzymes. drugs.com Structurally similar to penicillin, clavulanic acid binds covalently to a serine residue in the active site of the β-lactamase enzyme. This initial binding is followed by a chemical rearrangement of the clavulanic acid molecule, which leads to a second, irreversible covalent bond with another amino acid in the active site. This process permanently inactivates the enzyme, preventing it from degrading ticarcillin. drugs.com
Ticarcillin: Mechanism of Action and Interaction with Bacterial Targets
As a member of the beta-lactam class of antibiotics, ticarcillin's primary mode of action is the inhibition of bacterial cell wall synthesis. patsnap.comyoutube.com This crucial process is essential for maintaining the structural integrity of the bacterial cell.
Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis
The bacterial cell wall is composed of a mesh-like polymer called peptidoglycan, which provides strength and rigidity. Ticarcillin (B1683155) disrupts the final step in the synthesis of this vital structure. wikipedia.orgyoutube.com Specifically, it prevents the cross-linking of peptidoglycan chains, a process that is critical for the formation of a stable and functional cell wall. wikipedia.orgyoutube.com Without this cross-linking, the cell wall becomes weak and unable to withstand the internal osmotic pressure, ultimately leading to cell lysis and death. patsnap.comwikipedia.org
Penicillin-Binding Proteins (PBPs) as Primary Targets
The molecular targets of ticarcillin within the bacterial cell are a group of enzymes known as penicillin-binding proteins (PBPs). patsnap.comwikipedia.org These proteins, such as transpeptidases, are responsible for catalyzing the cross-linking of the peptidoglycan chains. patsnap.comyoutube.com Ticarcillin, due to its structural similarity to the natural substrate of these enzymes, binds to the active site of PBPs. wikipedia.org This binding is a covalent and largely irreversible interaction that inactivates the PBP, thereby halting peptidoglycan synthesis. youtube.comnih.gov
Specificity Towards Different PBPs (e.g., PBP1a, PBP1b, PBP3)
Different beta-lactam antibiotics can exhibit varying affinities for different types of PBPs. Research has shown that ticarcillin demonstrates a preferential binding to certain PBPs. In Pseudomonas aeruginosa, a significant pathogen, penicillins like ticarcillin tend to bind preferentially to PBP3 and PBP4, with some binding to PBP1a and PBP1b. nih.gov Studies on Streptococcus pneumoniae have also indicated that ticarcillin can be co-selective for PBP3 and PBP2x. nih.gov The specific inhibition of PBP3 is particularly noteworthy as it is involved in bacterial cell division, and its disruption leads to the formation of filamentous, non-dividing cells. taylorandfrancis.comnih.gov In P. aeruginosa, PBP3 has been identified as an essential protein for growth, making it a critical target for antibiotics like ticarcillin. asm.orgresearchgate.netresearchgate.net
Table 1: Ticarcillin's Affinity for Penicillin-Binding Proteins (PBPs)
| Bacterial Species | PBP Target(s) | Consequence of Inhibition |
| Pseudomonas aeruginosa | PBP1a, PBP1b, PBP3, PBP4 | Inhibition of cell wall synthesis, cell division |
| Streptococcus pneumoniae | PBP2x, PBP3 | Inhibition of cell wall synthesis, cell division |
Susceptibility to Beta-Lactamase Degradation
Despite its effectiveness, ticarcillin's utility is limited by the production of beta-lactamase enzymes by many bacteria. wikipedia.orgontosight.ai
Hydrolysis of the Beta-Lactam Ring by Bacterial Enzymes
Beta-lactamases are enzymes that specifically target and inactivate beta-lactam antibiotics. nih.govnih.gov They achieve this by hydrolyzing the amide bond in the beta-lactam ring, the core chemical structure responsible for the antibiotic's activity. nih.govmdpi.com This cleavage of the beta-lactam ring renders the ticarcillin molecule inactive, preventing it from binding to its PBP targets. wikipedia.orgnih.gov
Impact on Antimicrobial Spectrum
The presence of beta-lactamases significantly narrows the antimicrobial spectrum of ticarcillin. ontosight.aidrugbank.com Bacteria that can produce these enzymes are inherently resistant to ticarcillin monotherapy. wikipedia.org This has led to the development of combination therapies where ticarcillin is administered with a beta-lactamase inhibitor, such as clavulanic acid. wikipedia.orgontosight.ainih.gov Clavulanic acid itself has weak antibacterial activity but functions by binding to and inactivating beta-lactamase enzymes, thereby protecting ticarcillin from degradation and allowing it to exert its effect on the PBPs. ontosight.ainih.gov This combination broadens the spectrum of activity to include many beta-lactamase-producing bacteria. nih.govmdpi.com
Synergistic Molecular Mechanisms of Clavulanic Acid and Ticarcillin
Protection of Ticarcillin (B1683155) from Enzymatic Hydrolysis by Clavulanic Acid
The fundamental mechanism of the synergy between clavulanic acid and ticarcillin lies in the protection of ticarcillin from enzymatic destruction. fda.gov Bacteria resistant to ticarcillin often produce β-lactamase enzymes, which catalyze the hydrolytic cleavage of the amide bond in the β-lactam ring of the antibiotic, rendering it inactive. wikipedia.orgpatsnap.com
Clavulanic acid, which is structurally related to penicillins, functions as a mechanism-based inactivator, often referred to as a "suicide inhibitor." drugbank.comoup.com It possesses its own β-lactam ring that can bind to the active site of the β-lactamase enzyme. drugbank.com This binding is, in most crucial cases, irreversible. The process involves the acylation of a serine residue within the enzyme's active site by the clavulanic acid molecule. While this initial step is similar to the hydrolysis of a typical β-lactam antibiotic, the clavulanic acid molecule is structured to undergo subsequent chemical rearrangements. This rearrangement creates a stable, covalently bonded intermediate that effectively and permanently inactivates the enzyme, preventing it from hydrolyzing ticarcillin. oup.com By sacrificing itself to neutralize the bacterial defense enzymes, clavulanic acid allows the partner antibiotic, ticarcillin, to remain intact and exert its therapeutic effect. fda.govmhmedical.com
Restoration of Ticarcillin's Antimicrobial Activity Against Resistant Strains
By effectively neutralizing β-lactamase enzymes, clavulanic acid restores the antimicrobial efficacy of ticarcillin against many bacterial strains that would otherwise be resistant. patsnap.comnih.gov This restoration is evident in the significant reduction of the minimum inhibitory concentration (MIC) for the combination compared to ticarcillin alone when tested against β-lactamase-producing organisms. The presence of clavulanic acid makes a wide range of previously resistant, β-lactamase-producing bacteria susceptible to ticarcillin. nih.gov
Research findings have consistently demonstrated this synergistic effect. Studies have shown the combination to be significantly more active against ticarcillin-resistant strains of Escherichia coli, Klebsiella pneumoniae, and Proteus species. nih.govnih.gov The activity of ticarcillin can be enhanced by a factor of two to eight against these organisms. nih.gov The effect extends to other significant pathogens, including Proteus mirabilis, Proteus vulgaris, the anaerobe Bacteroides fragilis, and β-lactamase-producing isolates of Haemophilus influenzae and Staphylococcus aureus. nih.gov
| Bacterial Species | Resistance Mechanism | Ticarcillin Alone | Ticarcillin + Clavulanic Acid |
|---|---|---|---|
| Escherichia coli (β-lactamase producing) | Enzymatic Degradation | Resistant | Susceptible nih.gov |
| Klebsiella pneumoniae (β-lactamase producing) | Enzymatic Degradation | Resistant | Susceptible nih.gov |
| Proteus mirabilis (β-lactamase producing) | Enzymatic Degradation | Resistant | Susceptible nih.gov |
| Staphylococcus aureus (β-lactamase producing) | Enzymatic Degradation | Resistant | Susceptible nih.gov |
| Bacteroides fragilis | Enzymatic Degradation | Resistant | Susceptible nih.gov |
Molecular Basis of Enhanced Spectrum and Potency
The molecular basis for the enhanced spectrum and potency of the ticarcillin-clavulanic acid combination is a direct consequence of β-lactamase inhibition. The formulation effectively extends the antibacterial spectrum of ticarcillin to include many bacteria that are normally resistant due to their production of these enzymes. fda.gov This allows the combination to be effective against a broader range of Gram-negative bacteria and certain anaerobes than ticarcillin monotherapy. mhmedical.comnih.gov
The potency is enhanced because clavulanic acid's protection allows ticarcillin to reach and bind to its primary targets—the penicillin-binding proteins (PBPs)—without being destroyed. patsnap.com This leads to the effective inhibition of peptidoglycan cross-linking in the bacterial cell wall, causing cell lysis and death at concentrations that would be ineffective if the drug were administered alone. wikipedia.orgpatsnap.com
Bacterial Resistance Mechanisms Against Clavulanic Acid and Ticarcillin
Classification and Diversity of Beta-Lactamases
The vast number of β-lactamases discovered has necessitated multiple classification schemes. The most widely adopted system is the Ambler molecular classification, which categorizes these enzymes based on their amino acid sequence homology. merckmanuals.com
In 1980, R.P. Ambler proposed a classification system that divides β-lactamases into four molecular classes. streck.com This system is fundamental to understanding the function and resistance profiles of these enzymes.
Class A: These are serine β-lactamases that include common enzymes like TEM-1 and SHV-1, as well as extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs). merckmanuals.comstreck.com Many enzymes in this class are susceptible to inhibition by clavulanic acid. microbenotes.com
Class B: Known as metallo-β-lactamases (MBLs), these enzymes are unique in that they require zinc ions for their catalytic activity. merckmanuals.commsdmanuals.com This class includes significant carbapenemases such as NDM, VIM, and IMP types. streck.com They are not inhibited by clavulanic acid. jscimedcentral.com
Class C: These are serine β-lactamases, with the most prominent member being the AmpC cephalosporinases. streck.comicureach.com These enzymes are typically encoded on the chromosome of many Gram-negative bacteria and are generally not well-inhibited by clavulanic acid. researchgate.netasm.org
Class D: This class consists of serine β-lactamases known as oxacillinases (OXA). streck.com They exhibit the ability to hydrolyze oxacillin (B1211168) and are characteristically not inhibited by clavulanic acid. nih.gov
Table 1: Ambler Classification of β-Lactamases
| Class | Catalytic Mechanism | Key Enzymes | Inhibition by Clavulanic Acid |
|---|---|---|---|
| A | Serine-based | TEM, SHV, CTX-M, KPC | Generally susceptible, but resistant variants exist |
| B | Zinc-dependent (Metallo) | NDM, VIM, IMP | Resistant |
| C | Serine-based | AmpC | Resistant |
| D | Serine-based | OXA | Resistant |
The fundamental difference between SBLs and MBLs lies in their catalytic mechanism. researchgate.net
Serine Beta-Lactamases (SBLs): Comprising Ambler classes A, C, and D, SBLs utilize a serine residue at their active site. merckmanuals.comnih.gov The serine hydroxyl group initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring, forming a temporary acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule, releasing the inactivated antibiotic and regenerating the enzyme. researchgate.net First-generation inhibitors like clavulanic acid are highly effective against many Class A SBLs. icureach.com
Metallo-Beta-Lactamases (MBLs): These Class B enzymes utilize one or two zinc ions in their active site to facilitate the hydrolysis of the β-lactam ring. merckmanuals.comresearchgate.net The zinc ions activate a water molecule, which then directly attacks the β-lactam ring without forming a covalent enzyme-substrate intermediate. researchgate.net This distinct mechanism renders them resistant to all clinically available serine-β-lactamase inhibitors, including clavulanic acid. merckmanuals.comjscimedcentral.com MBLs can hydrolyze a wide range of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. nih.gov
ESBLs are primarily Class A enzymes that have evolved through mutations in parent enzymes like TEM-1, TEM-2, and SHV-1. asm.org These mutations expand their hydrolytic activity against third-generation cephalosporins (e.g., cefotaxime, ceftazidime) and monobactams (e.g., aztreonam). nih.govasm.org
A key characteristic used for the phenotypic detection of ESBLs is their inhibition by clavulanic acid. asm.org However, the selective pressure of β-lactam/β-lactamase inhibitor combinations has led to the emergence of inhibitor-resistant β-lactamases. nih.gov For instance, some TEM variants have developed amino acid substitutions that confer resistance to clavulanic acid, making combinations like ticarcillin-clavulanate ineffective. nih.govcore.ac.uk Studies have reported high rates of resistance to ticarcillin-clavulanic acid among ESBL-producing isolates, indicating the clinical significance of these resistant variants. scirp.org
Carbapenemases are β-lactamases with the ability to hydrolyze carbapenems, which are often considered last-resort antibiotics. They also effectively degrade penicillins like ticarcillin (B1683155), and the most prevalent types are generally not inhibited by clavulanic acid.
Klebsiella pneumoniae Carbapenemase (KPC): Belonging to Ambler Class A, KPCs have a broad substrate profile that includes penicillins, cephalosporins, and carbapenems. merckmanuals.comnih.gov They are resistant to inhibition by standard inhibitors like clavulanic acid. nih.gov
New Delhi Metallo-β-lactamase (NDM): As Class B MBLs, NDM enzymes are dependent on zinc for activity and can hydrolyze all β-lactams except monobactams. merckmanuals.commsdmanuals.com They are not inhibited by clavulanic acid. nih.gov
Oxacillinase (OXA) Carbapenemases: These are Class D enzymes. merckmanuals.com While their carbapenemase activity can be weak, they confer resistance, especially when combined with other resistance mechanisms like porin loss. regionh.dk OXA-type enzymes are characteristically resistant to clavulanic acid inhibition. nih.gov
AmpC β-lactamases belong to Ambler Class C and are typically encoded on the chromosomes of many Gram-negative bacteria, including Enterobacter spp., Citrobacter freundii, and Pseudomonas aeruginosa. nih.govnih.gov These enzymes function as cephalosporinases and mediate resistance to a wide range of β-lactam agents, including most penicillins and β-lactamase inhibitor combinations like ticarcillin-clavulanate. asm.orgnih.gov
In many organisms, AmpC expression is inducible, meaning exposure to certain β-lactams can trigger high-level production of the enzyme. nih.gov Furthermore, genes for AmpC enzymes have moved onto transmissible plasmids, allowing for their spread to bacteria that typically lack a chromosomal ampC gene, such as K. pneumoniae and Escherichia coli. nih.govscispace.com This plasmid-mediated dissemination broadens the spectrum of organisms that can exhibit this form of clavulanic acid-resistant β-lactamase activity. asm.org
Evolution and Spread of Beta-Lactamase Genes
The evolution of β-lactamase-mediated resistance is a dynamic process driven by the selective pressure of antibiotics. researchgate.net The acquisition of β-lactamase genes is a highly efficient resistance strategy because these genes are frequently located on mobile genetic elements like plasmids and transposons. nih.govnih.gov This mobility allows for horizontal gene transfer, facilitating the rapid spread of resistance genes between different bacteria, including across species barriers. researchgate.net
The widespread use of β-lactam/β-lactamase inhibitor combinations has created a selective environment favoring the emergence and proliferation of β-lactamase variants that are resistant to these inhibitors. nih.gov For example, specific point mutations in the genes encoding TEM enzymes led to the development of inhibitor-resistant TEMs (IRTs) that are no longer susceptible to clavulanic acid. nih.govcore.ac.uk Similarly, the presence of multiple different β-lactamase genes within a single bacterial isolate can provide a broader foundation for the evolution of high-level resistance to inhibitor combinations. nih.gov This continuous evolutionary arms race between antibiotic development and bacterial adaptation underscores the significant challenge posed by β-lactamase diversity. youtube.com
Horizontal Gene Transfer Mechanisms
Horizontal gene transfer (HGT) is a primary driver in the rapid dissemination of antibiotic resistance genes among bacteria, including those that confer resistance to the ticarcillin-clavulanic acid combination. youtube.comnih.gov Unlike vertical gene transfer, where genetic material is passed from parent to offspring, HGT allows for the exchange of genetic information between different bacterial cells, sometimes even across species. youtube.com This process accelerates bacterial evolution and adaptation, especially under the selective pressure of antibiotics. nih.gov There are three main mechanisms of HGT:
Transformation: Bacteria can take up naked DNA from their environment, which may have been released by other bacteria upon lysis. youtube.com If this DNA contains resistance genes, it can be integrated into the recipient's genome.
Transduction: This process involves the transfer of bacterial DNA from one bacterium to another via bacteriophages (viruses that infect bacteria). youtube.comyoutube.com
Conjugation: This is a common and highly efficient mechanism for spreading resistance genes, particularly through plasmids. youtube.comyoutube.com It involves direct cell-to-cell contact where a donor bacterium transfers a copy of a plasmid to a recipient bacterium. youtube.com
The overuse of antibiotics in various settings creates a selective environment that favors the survival and proliferation of bacteria that have acquired resistance genes through HGT. nih.gov
Plasmid-Mediated Resistance Transmission
Plasmids, which are small, extrachromosomal DNA molecules, are crucial in the spread of antibiotic resistance. youtube.com They can replicate independently of the bacterial chromosome and often carry multiple resistance genes, conferring a multidrug-resistant phenotype in a single transfer event. youtube.comnih.govasm.org
Resistance to ticarcillin-clavulanic acid is frequently mediated by plasmid-encoded β-lactamases. nih.gov For instance, the acquisition of a multiresistance plasmid can transform a previously susceptible Escherichia coli strain into a highly resistant one after only a short exposure to the antibiotic combination. nih.govasm.org These plasmids can carry genes for various β-lactamases, such as TEM-1, which, when hyperproduced, can overcome the inhibitory effect of clavulanic acid. nih.govnih.gov The presence of these highly transmissible plasmids in the microbial flora poses a significant threat, as they can rapidly disseminate to pathogenic bacteria under antibiotic selection pressure. nih.govasm.org
| Plasmid-Mediated Resistance Findings |
| A highly transmissible multiresistance plasmid was observed to appear in an E. coli strain after brief exposure to ticarcillin-clavulanate, conferring resistance. nih.govasm.org |
| Resistance to amoxicillin-clavulanate in E. coli is often conferred by plasmid-encoded TEM-type β-lactamase production. nih.gov |
| Plasmids can carry multiple resistance genes, leading to multidrug resistance. youtube.comnih.govasm.org |
Point Mutations and Adaptive Fitness in Beta-Lactamases
Point mutations in the genes encoding β-lactamase enzymes can lead to the evolution of resistance against β-lactamase inhibitors like clavulanic acid. imrpress.complos.org These spontaneous mutations can alter the amino acid sequence of the enzyme, thereby changing its structure and function. youtube.com
Mutations can affect the adaptive fitness of the bacteria. While some mutations might confer resistance, they can also come at a cost, such as reduced enzymatic efficiency against the primary antibiotic. imrpress.com For example, inhibitor-resistant TEM β-lactamases are often less efficient at hydrolyzing penicillins and cephalosporins compared to the wild-type enzyme. imrpress.com However, this can be compensated for by other evolutionary changes, such as mutations in the promoter region that lead to hyperproduction of the less efficient but resistant enzyme. imrpress.com The selection and spread of these mutations are driven by the selective pressure exerted by the use of β-lactam/β-lactamase inhibitor combinations. nih.gov
Co-evolution of Antibiotics and Resistance Genes
The relationship between antibiotics and resistance genes is a classic example of an evolutionary arms race. nih.gov The introduction of a new antibiotic creates a strong selective pressure that favors the emergence and spread of bacteria with resistance mechanisms. nih.govresearchgate.net
The development of β-lactamase inhibitors like clavulanic acid was a direct response to the prevalence of β-lactamase-producing bacteria. oup.com However, this was followed by the evolution of inhibitor-resistant β-lactamases (IRTs), demonstrating the remarkable adaptive capacity of bacteria. oup.com This co-evolutionary cycle is fueled by the continuous interplay between human efforts to develop new antimicrobial strategies and the microbial world's genetic plasticity. The vast reservoir of resistance genes in the environment, known as the resistome, provides a rich source for the evolution of new resistance mechanisms. youtube.com
Development of Inhibitor-Resistant Beta-Lactamases (IRTs)
Inhibitor-resistant β-lactamases (IRTs) are variants of common β-lactamases, such as TEM and SHV, that have developed resistance to β-lactamase inhibitors like clavulanic acid. oup.comoup.com The emergence of IRTs poses a significant challenge to the clinical utility of β-lactam/β-lactamase inhibitor combinations. nih.gov Strains producing IRTs are often resistant to combinations like amoxicillin-clavulanate but may remain susceptible to cephalosporins. oup.com
Molecular Modifications Leading to Clavulanic Acid Resistance
Resistance to clavulanic acid in IRTs is primarily due to specific amino acid substitutions in the β-lactamase enzyme. oup.comoup.com These substitutions can reduce the enzyme's affinity for the inhibitor, preventing its inactivation. oup.com
For example, a single amino acid change from serine to glycine (B1666218) at position 130 (S130G) in SHV-1 and TEM-1 β-lactamases results in resistance to clavulanic acid. nih.gov Other mutations, such as Met69Val, have also been identified in inhibitor-resistant TEM enzymes. nih.gov These molecular modifications alter the active site of the enzyme, hindering the binding and inhibitory action of clavulanic acid while still allowing, to some extent, the hydrolysis of the β-lactam antibiotic. nih.govimrpress.com
| Examples of Amino Acid Substitutions in IRTs | Reference |
| S130G in SHV-1 and TEM-1 | nih.gov |
| Met69Val in TEM-34 (IRT-6) | nih.gov |
| Arg244Ser in TEM-30 | researchgate.net |
Hyperproduction of Beta-Lactamases
Another significant mechanism of resistance to ticarcillin-clavulanic acid is the hyperproduction of β-lactamase enzymes. nih.govnih.gov In this scenario, the sheer quantity of the enzyme overwhelms the inhibitor, allowing the excess β-lactamase to hydrolyze the antibiotic. nih.govasm.org
This overproduction is often the result of mutations in the promoter region of the β-lactamase gene, leading to increased transcription and, consequently, higher levels of enzyme synthesis. nih.govimrpress.comresearchgate.net Even for β-lactamases that are normally susceptible to clavulanic acid, such as TEM-1, hyperproduction can lead to clinical resistance. nih.govasm.org This mechanism has been observed in various clinical isolates, including E. coli, where it is a common cause of resistance to β-lactam/β-lactamase inhibitor combinations. nih.govnih.govnih.gov
Advanced Research Methodologies in Clavulanic Acid and Ticarcillin Studies
Structural Biology Techniques
Structural biology provides a three-dimensional understanding of how clavulanic acid inactivates β-lactamases, thereby protecting ticarcillin (B1683155) from degradation.
X-ray Crystallography for Enzyme-Inhibitor Complexes
X-ray crystallography has been a pivotal technique for visualizing the covalent adducts formed between clavulanic acid and the active site of β-lactamases. These studies reveal the precise atomic interactions that lead to enzyme inhibition. For instance, the crystal structure of the Mycobacterium tuberculosis β-lactamase, BlaC, has been studied to understand its susceptibility to clavulanic acid. nih.gov While the native structure provides insights into the enzyme's architecture, studies on BlaC variants with reduced sensitivity to clavulanic acid, such as the K234R mutant, offer a comparative view of the structural changes that confer resistance. nih.gov
Mechanism-based inhibitors like clavulanic acid form a covalent bond with the active-site serine residue of the β-lactamase. nih.gov The resulting acyl-enzyme intermediate is stable and prevents the enzyme from hydrolyzing β-lactam antibiotics like ticarcillin. While a crystal structure of a direct complex with ticarcillin is less common due to its rapid hydrolysis by active enzymes, the structures of β-lactamases in complex with inhibitors like clavulanic acid provide a clear picture of the inhibited state. These structures show how the inhibitor occupies the active site, preventing substrate access.
NMR Spectroscopy for Molecular Conformation and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic nature of enzyme-inhibitor interactions in solution, complementing the static picture provided by X-ray crystallography. NMR has been used to characterize the conformational dynamics of β-lactamases and how they are altered upon binding of inhibitors like clavulanic acid.
Studies on BlaC variants with reduced clavulanic acid inhibition have utilized NMR to probe changes in the enzyme's dynamics. nih.gov For example, the G132N mutant of BlaC exists in two conformations that exchange at a specific rate, and this dynamic behavior is linked to its reduced susceptibility to inhibition. nih.gov Furthermore, NMR relaxation experiments can identify regions of the enzyme that experience changes in flexibility upon inhibitor binding, providing insights into the allosteric effects that may contribute to inhibition or resistance. The use of 1H NMR spectroscopy has also been demonstrated to monitor the real-time activity of β-lactamases within living bacterial cells, offering a physiologically relevant context for studying inhibitor efficacy. nih.gov
Biochemical and Biophysical Assays
A variety of biochemical and biophysical assays are employed to quantify the potency of clavulanic acid and to dissect the kinetic steps of β-lactamase inhibition.
Enzyme Kinetics and Inhibition Constant Determination (IC50)
Enzyme kinetic studies are fundamental to understanding the effectiveness of clavulanic acid as a β-lactamase inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The IC50 of clavulanic acid has been determined for a wide range of β-lactamases. For instance, against the common TEM-1 β-lactamase, clavulanic acid exhibits potent inhibition with low IC50 values. nih.govnih.gov These studies are often performed using a chromogenic β-lactam substrate, such as nitrocefin, where the rate of hydrolysis is measured spectrophotometrically in the presence and absence of the inhibitor.
| Enzyme | Organism | Clavulanic Acid IC50 (µM) |
| TEM-1 | Escherichia coli | 0.08 |
| B. cereus 569/H9 | Bacillus cereus | 0.008 |
| Type I | Enterobacter cloacae | > 4 |
| TEM-163 | Escherichia coli | Low (specific value not stated) |
This table presents IC50 values of clavulanic acid against various β-lactamases as reported in the literature. nih.govnih.gov
Acyl-Enzyme Formation and Deacylation Rate Measurements
The inhibitory mechanism of clavulanic acid involves the formation of a stable acyl-enzyme complex. nih.gov Upon binding to the β-lactamase active site, the β-lactam ring of clavulanic acid is opened by the catalytic serine residue, forming a covalent bond. This acyl-enzyme intermediate can then undergo further rearrangements to form a more stable, cross-linked species that effectively inactivates the enzyme.
The rates of acylation (formation of the acyl-enzyme complex) and deacylation (hydrolysis and release of the inhibitor) are critical determinants of inhibitory efficiency. For effective inhibitors like clavulanic acid, the rate of deacylation is significantly slower than the rate of acylation, leading to the accumulation of the inactivated enzyme. It has been observed that for the TEM-1 β-lactamase, approximately 160 molecules of clavulanic acid are turned over before the enzyme is irreversibly inhibited. oup.com This partitioning between hydrolysis and inactivation is a characteristic feature of mechanism-based inhibitors.
Protein-Ligand Binding Studies
Understanding the binding affinity between clavulanic acid and β-lactamases is crucial for comprehending its inhibitory potency. While direct binding studies using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for the ticarcillin-clavulanic acid combination are not extensively detailed in the provided context, the principles of these techniques are highly relevant.
Computational methods such as molecular docking and molecular dynamics simulations are also employed to model the binding of inhibitors to β-lactamases. nih.gov These studies can predict the binding energy and identify the key amino acid residues involved in the interaction. For example, docking studies have shown how clavulanic acid fits into the active site of β-lactamases and forms favorable interactions with residues that are critical for catalysis. nih.gov These computational approaches, in conjunction with experimental data from X-ray crystallography and NMR, provide a comprehensive view of the protein-ligand binding landscape.
Molecular Genetics and Synthetic Biology Approaches
Advanced research into the combination of clavulanic acid and ticarcillin has been significantly propelled by molecular genetics and synthetic biology. These disciplines provide powerful tools to investigate and engineer the biological systems responsible for producing clavulanic acid, a potent β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus. mdpi.comnih.gov By manipulating the genetic blueprint of this organism, researchers can enhance production yields, create novel derivatives, and gain fundamental insights into the intricate enzymatic reactions that form this vital compound.
Gene Cloning and Heterologous Expression of Biosynthetic Enzymes
The entire set of genes responsible for a microbe's production of a specific natural product, like clavulanic acid, is typically located together in a biosynthetic gene cluster (BGC). nih.gov A pivotal research strategy involves the cloning of this entire BGC, or specific genes within it, and transferring them into a different, more easily manipulated host organism. This process, known as heterologous expression, serves multiple purposes: it can confirm the function of the genes, facilitate the study of the enzymes they encode, and potentially enable production in a host that is easier to grow and engineer. nih.govmdpi.com
Initial breakthroughs in this area involved identifying and cloning the chromosomal DNA encoding the clavulanic acid biosynthetic genes from Streptomyces clavuligerus. nih.gov Modern techniques, such as Transformation-Associated Recombination (TAR) in yeast, have streamlined the capture of large BGCs, like the 67 kb taromycin A BGC, for subsequent expression in Streptomyces hosts. frontiersin.org Heterologous expression of BGCs offers several advantages over working with the native producer. It allows for the precise definition of the genes essential for production and simplifies genetic manipulation using well-established tools in hosts like E. coli or yeast. nih.govwisc.edu This approach has been successfully used to express BGCs from environmental DNA (eDNA), demonstrating its power to access natural products from uncultured microorganisms. wisc.edu
Site-Directed Mutagenesis for Mechanistic Elucidation
Site-directed mutagenesis is a precise molecular technique used to create specific, intentional changes to a DNA sequence. wikipedia.org This method allows researchers to alter the codons for specific amino acids in a target protein, thereby substituting one amino acid for another. youtube.com By observing the effect of these mutations on enzyme activity, scientists can deduce the roles of individual amino acids, particularly those within the enzyme's active site. nih.gov
This technique has been applied to the clavulanic acid biosynthetic pathway to unravel the functions of key enzymes. For example, researchers have investigated two genes from the clavulanic acid BGC, cpe (orf12) and orf14, which are believed to be involved in the later steps of biosynthesis. By creating different protein variants of the enzymes encoded by these genes through site-directed mutagenesis, their specific effects on the production of clavulanic acid and related clavam compounds were investigated. mun.ca Such studies are crucial for understanding the catalytic mechanisms, identifying rate-limiting steps, and providing a roadmap for rationally engineering enzymes to improve their efficiency or alter their function. youtube.comnih.gov The basic principle involves using a synthetic DNA primer containing the desired mutation to copy the gene, creating a new version that can be expressed in a host cell. wikipedia.org
Systems Biology and Metabolic Flux Analysis in Producing Organisms
Systems biology integrates complex biological data to understand how entire biological systems function. mdpi.comnih.gov In the context of clavulanic acid production by Streptomyces clavuligerus, this involves creating computational models of the organism's metabolism. A key technique within systems biology is Metabolic Flux Analysis (MFA), which quantifies the flow of metabolites through the intricate network of biochemical reactions in a cell. nih.gov
Flux Balance Analysis (FBA), a common MFA approach, uses a stoichiometric model of the organism's metabolism to predict cellular behavior under different conditions. mdpi.comnih.gov Researchers have used FBA to simulate the effects of limiting various nutrients (carbon, nitrogen, phosphate) on the growth of S. clavuligerus and its clavulanic acid output. nih.gov These in silico studies have successfully identified critical metabolic pathways and bottlenecks. For instance, analysis revealed that limitations in ammonia (B1221849) and phosphate (B84403) most significantly impact clavulanic acid biosynthesis. nih.gov Furthermore, these models pinpointed that increasing the metabolic flux of ornithine from the urea (B33335) cycle and α-ketoglutarate from the TCA cycle is crucial for enhancing production. nih.govmdpi.com This knowledge allows for targeted strain engineering strategies, such as overexpressing key enzymes or optimizing fermentation media, to channel more metabolic resources towards making clavulanic acid. mdpi.com
Table 1: Key Findings from Metabolic Flux Analysis of S. clavuligerus
| Finding | Implication for Production | Reference |
| Ammonia and phosphate limitations strongly affect clavulanic acid biosynthesis. | Optimization of nitrogen and phosphate sources in the fermentation medium is critical. | nih.gov |
| The ornithine flux from the urea cycle is a determinant for production. | Engineering the urea cycle could enhance precursor supply. | nih.gov |
| The α-ketoglutarate flux from the TCA cycle is a key determinant. | Increasing the activity of the TCA cycle can boost clavulanic acid synthesis. | nih.govmdpi.com |
| Increased flux of Glyceraldehyde-3-phosphate (G3P) promotes higher synthesis rates. | Enhancing glycolysis and anaplerotic reactions can improve yield. | mdpi.com |
Advanced Analytical Techniques for Compound Characterization
The accurate characterization, quantification, and stability assessment of clavulanic acid and ticarcillin are paramount for both research and quality control. Advanced analytical techniques provide the necessary sensitivity and specificity to analyze these compounds in complex matrices such as pharmaceutical formulations and biological fluids.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used for the simultaneous determination of ticarcillin and clavulanic acid in pharmaceutical products. nih.gov Stability-indicating HPLC methods are particularly important as they can separate the intact drugs from their degradation products, which is crucial for assessing the shelf-life and stability of the combination product under various stress conditions like acid/base hydrolysis, oxidation, and heat. semanticscholar.orgresearchgate.net
A typical HPLC method involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a buffer and an organic solvent like methanol (B129727) or acetonitrile. nih.govsemanticscholar.org Detection is often performed using a UV detector at a wavelength where both compounds absorb, such as 220 nm. nih.govsemanticscholar.org One developed method used a beta-cyclodextrin (B164692) column, which allowed for the simultaneous determination of both compounds with a total analysis time shorter than official pharmacopeia methods. nih.gov Degradation studies using HPLC have quantified the percentage of amoxicillin (B794) and clavulanic acid degradation under various stress conditions, confirming the method's ability to resolve the active ingredients from their breakdown products. semanticscholar.org
Table 2: Examples of HPLC Methods for Ticarcillin and Clavulanic Acid Analysis
| Column Type | Mobile Phase | Detection | Application | Reference |
| Beta-cyclodextrin (Cyclobond I) | Methanol-16 mM pH 6.0 ammonium (B1175870) acetate (B1210297) buffer (50:50, v/v) | 220 nm | Simultaneous determination in pharmaceutical formulations. | nih.gov |
| Inertsil C18 | Not specified in abstract | 220 nm | Stability-indicating method for injectable dosage forms. | semanticscholar.org |
| Reversed-phase | Imidazole derivatization for clavulanic acid | 311 nm (for clavulanic acid derivative) | Assay in biological fluids (serum and urine). | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis and Metabolite Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This makes it the premier technique for quantifying low concentrations of drugs and their metabolites in complex biological matrices like blood plasma. nih.govmdpi.com
LC-MS/MS methods have been developed and validated for the simultaneous quantitative analysis of ticarcillin and clavulanic acid. nih.govresearchgate.net These methods typically involve sample cleanup, such as protein precipitation with acetonitrile, followed by chromatographic separation on a C18 column and detection by a mass spectrometer. mdpi.comresearchgate.net The mass spectrometer is set to operate in multiple reaction monitoring (MRM) mode, which provides exceptional specificity by tracking a specific precursor ion to product ion transition for each analyte. researchgate.net This high specificity and sensitivity allow for the accurate determination of pharmacokinetic parameters, as demonstrated in studies measuring ticarcillin and clavulanate levels in rat plasma. nih.govresearchgate.net The technique is also invaluable for identifying metabolites by analyzing the mass-to-charge ratio of unknown peaks in a chromatogram, providing crucial information on how the drugs are processed in the body. nih.gov
Table 3: Examples of LC-MS/MS Methods for Ticarcillin and Clavulanic Acid Analysis
| Sample Matrix | Sample Preparation | Column | Key Finding | Reference |
| Rat Plasma | Not specified | Waters ACQUITY BEH C18 | Method validated for pharmacokinetic analysis of ticarcillin isomers and clavulanate. | nih.gov |
| H₂O, Broth, Lysed Horse Blood | Protein precipitation with acetonitrile | Octadecyl silica (B1680970) (C18) | Successfully quantified ticarcillin and clavulanic acid in multi-well panels for quality control. | researchgate.net |
| Human Plasma | Deproteinization with acetonitrile, back-extraction | Not specified | Developed a sensitive method for simultaneous quantification of amoxicillin and clavulanate. | mdpi.com |
| Broiler Chicken Plasma & Meat | Not specified | Not specified | Optimized for identification and quantification of clavulanic acid for pharmacokinetic studies. | nih.gov |
Computational Chemistry and Molecular Modeling
The synergistic relationship between ticarcillin, a β-lactam antibiotic, and clavulanic acid, a β-lactamase inhibitor, has been significantly elucidated through advanced computational methodologies. These in silico approaches provide a molecular-level understanding of the interactions that underpin the efficacy of this combination against resistant bacteria. By modeling the intricate dance between clavulanic acid and β-lactamase enzymes, researchers can dissect the mechanisms of inhibition that protect ticarcillin from degradation.
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are powerful computational tools that allow for a detailed investigation of electronic structure, reaction mechanisms, and energetics at the atomic level. In the context of clavulanic acid, these methods are crucial for understanding the chemical transformations it undergoes to become an effective β-lactamase inhibitor.
Combined QM/Molecular Mechanics (QM/MM) simulations have been instrumental in studying the interaction of clavulanate with class A β-lactamases, such as TEM-1 and KPC-2. nih.gov These hybrid methods treat the chemically reactive part of the system (e.g., clavulanate and key active site residues) with high-level QM theory, while the surrounding protein and solvent are described by more computationally efficient molecular mechanics force fields. bristol.ac.uk
Research using QM/MM approaches has successfully identified the specific chemical form of clavulanate responsible for inhibition. nih.gov Through the calculation of free energy surfaces for various reaction pathways, it was determined that a decarboxylated trans-enamine complex is the key inhibitory species. nih.gov These simulations can also predict the efficiency of inhibition against different β-lactamases by calculating the energy barriers for the deacylation reactions. For instance, a higher energy barrier for deacylation in the TEM-1 β-lactamase compared to the KPC-2 enzyme correlates with the clinical observation that clavulanic acid is a more effective inhibitor of TEM-1. nih.govbristol.ac.uk
Key Findings from QM/DFT Studies:
| β-Lactamase Target | Key Finding | Significance |
| TEM-1 | Higher free energy barrier for deacylation of the inhibitory complex. | Explains the effective inhibition of this common β-lactamase by clavulanic acid. nih.govbristol.ac.uk |
| KPC-2 | Lower free energy barrier for deacylation. | Correlates with the reduced clinical efficacy of clavulanic acid against bacteria producing this enzyme. nih.govbristol.ac.uk |
| Class A β-Lactamases | Identification of the decarboxylated trans-enamine as the reactive inhibitory species. | Provides a precise chemical understanding of the mechanism of action. nih.gov |
Molecular Docking for Ligand-Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., clavulanic acid or ticarcillin) when bound to a second (the receptor, e.g., a β-lactamase enzyme). This method is essential for understanding the initial binding events and the specific interactions that stabilize the ligand-enzyme complex.
Docking studies have been widely employed to compare the binding modes and affinities of various β-lactamase inhibitors, including clavulanic acid, with different β-lactamase enzymes. nih.gov These studies have identified key amino acid residues within the active site that are crucial for binding and catalysis. For clavulanic acid and other inhibitors, conserved residues such as Ser70, Ser130, and Lys235 in class A β-lactamases have been shown to form critical hydrogen bonding and hydrophobic interactions. nih.gov
In the case of the CTX-M-15 β-lactamase, molecular docking, in conjunction with crystallographic data, has revealed the specific interactions between the enzyme and clavulanic acid. mdpi.com These analyses show that clavulanic acid interacts with a smaller number of residues compared to some β-lactam substrates, but the interactions with key residues like Ser70, Lys73, and Ser237 are vital for its inhibitory activity. mdpi.com
Representative Interacting Residues for Clavulanic Acid with β-Lactamases:
| β-Lactamase Type | Key Interacting Residues | Type of Interaction |
| Class A (e.g., TEM-1, CTX-M-15) | Ser70 | Covalent bond formation (acylation) |
| Ser130, Lys235, Thr236 | Hydrogen bonding, stabilization of intermediates nih.gov | |
| Tyr105, Glu166, Ser237 | Binding and catalysis mdpi.com |
The insights from molecular docking are crucial for the rational design of new, more potent β-lactamase inhibitors that can overcome emerging resistance mechanisms.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Complexes
While molecular docking provides a static snapshot of the ligand-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the time-dependent behavior of the complex in a simulated physiological environment. nih.gov MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the stability of the complex, conformational changes, and the role of solvent molecules. nih.govknu.edu.af
MD simulations have been used to study the stability of the clavulanic acid-β-lactamase complex. nih.gov By analyzing parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms, researchers can assess the stability of the binding pose predicted by docking. nih.gov A stable RMSD over the simulation time suggests a stable complex. nih.gov
These simulations have confirmed that clavulanic acid forms a stable complex within the active site of various β-lactamases. knu.edu.af The analysis of hydrogen bond networks throughout the simulation provides a detailed picture of the interactions that maintain the inhibitor within the active site. nih.gov Furthermore, MD simulations can elucidate how mutations in the β-lactamase, such as those that confer resistance to clavulanic acid, alter the dynamics and stability of the enzyme-inhibitor complex. nih.gov For instance, studies on the BlaC β-lactamase from Mycobacterium tuberculosis have used MD to understand how mutations like G132N and K234R reduce the inhibitory effect of clavulanic acid by altering the enzyme's conformational dynamics. nih.gov
Parameters Analyzed in MD Simulations of Clavulanic Acid-β-Lactamase Complexes:
| Parameter | Description | Significance |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the structural stability of the enzyme-ligand complex. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Highlights flexible regions of the protein that may be involved in ligand binding or conformational changes. nih.gov |
| Radius of Gyration (Rg) | Represents the compactness of the protein structure. | Changes in Rg can indicate unfolding or significant conformational shifts upon ligand binding. nih.gov |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and enzyme. | Identifies key interactions that stabilize the complex over time. nih.gov |
Together, these advanced computational methodologies provide a comprehensive and dynamic understanding of how clavulanic acid inhibits β-lactamases, thereby protecting ticarcillin and restoring its antibacterial activity.
Development of Novel Beta-Lactamase Inhibitors with Broader Spectrum
A key focus of current research is the development of new BLIs with an expanded spectrum of activity, particularly against emerging and difficult-to-treat resistance mechanisms. numberanalytics.com
Metallo-beta-lactamases (MBLs), which belong to class B of the Ambler classification system, are zinc-dependent enzymes capable of hydrolyzing a broad range of beta-lactam antibiotics, including carbapenems. nih.govnih.gov A major challenge in antimicrobial therapy is the lack of clinically approved MBL inhibitors. nih.govacs.org The New Delhi metallo-beta-lactamase (NDM) is a particularly concerning MBL that has spread globally and can inactivate almost all beta-lactam antibiotics. mdpi.com
The development of MBL inhibitors is a critical area of research. Several promising candidates are in various stages of development. nih.gov For instance, taniborbactam, a bicyclic boronate, has shown inhibitory activity against a variety of beta-lactamases, including MBLs. mdpi.com Other compounds, such as xeruborbactam, are also under investigation. nih.gov Research has also explored small molecule carboxylic acid derivatives, with compounds like nitrilotriacetic acid and N-(phosphonomethyl)iminodiacetic acid demonstrating promising activity against NDM-1 and VIM-2 MBLs. acs.org The combination of aztreonam (B1666516) with avibactam (B1665839) is another strategy being explored, as aztreonam is stable to hydrolysis by MBLs, while avibactam can inhibit co-produced serine-beta-lactamases. youtube.com
Table 1: Investigational Metallo-Beta-Lactamase Inhibitors
| Inhibitor Candidate | Chemical Class | Target Beta-Lactamases | Developmental Stage (as of recent reports) |
| Taniborbactam | Bicyclic boronate | Class A, C, and some D (including some MBLs) | Phase 3 |
| Xeruborbactam | Boronic acid derivative | MBLs | Phase 1 |
| Nitrilotriacetic acid | Carboxylic acid derivative | NDM-1, VIM-2 | Preclinical |
| N-(phosphonomethyl)iminodiacetic acid | Carboxylic acid derivative | NDM-1, VIM-2 | Preclinical |
Data sourced from multiple research findings. nih.govacs.orgmdpi.com
The limitations of early beta-lactam-based inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) have spurred the development of new chemical entities with novel scaffolds. mdpi.comnih.gov These non-beta-lactam inhibitors often possess a broader spectrum of activity. researchgate.net
Diazabicyclooctanes (DBOs), such as avibactam and relebactam, represent a significant advancement. mdpi.comnih.gov Avibactam inhibits a wide range of serine-beta-lactamases, including class A (like KPC), class C, and some class D enzymes (like OXA-48). youtube.comnih.gov Relebactam also demonstrates broad-spectrum inhibition of class A and C enzymes. mdpi.com Another important class is the cyclic boronate derivatives, with vaborbactam (B611620) being a key example that inhibits class A and C beta-lactamases. mdpi.comnih.gov
Table 2: Examples of Non-Beta-Lactam Core Beta-Lactamase Inhibitors
| Inhibitor | Chemical Class | Mechanism of Action | Key Inhibited Enzymes |
| Avibactam | Diazabicyclooctane (DBO) | Forms a stable, covalent adduct with the enzyme | Class A (KPC), Class C, some Class D (OXA-48) |
| Relebactam | Diazabicyclooctane (DBO) | Similar to avibactam | Class A, Class C |
| Vaborbactam | Cyclic boronate | Forms a reversible covalent bond with the active site serine | Class A (KPC), Class C |
| Taniborbactam | Bicyclic boronate | Similar to vaborbactam, with broader activity | Class A, Class C, some MBLs |
This table presents a summary of information from various scientific sources. mdpi.comyoutube.comnih.gov
A novel and elegant strategy in combating beta-lactam resistance is the development of dual-action inhibitors. nih.govyoutube.com These molecules not only inhibit beta-lactamases but also possess intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. nih.govnih.gov
Several diazabicyclooctenone (DBO) inhibitors, including durlobactam, zidebactam, nacubactam, and ETX0282, exhibit this dual functionality and are sometimes referred to as beta-lactam 'enhancers'. nih.gov When combined with a partner beta-lactam that inhibits a different PBP, these combinations can act synergistically. For example, many partner beta-lactams are potent inhibitors of PBP3, leading to bacterial filamentation, while the dual-action DBOs often inhibit PBP2, causing the formation of spheroplasts. nih.gov The combination results in a distinct 'spindle-shaped' morphology and enhanced bacterial killing. nih.gov
Strategies to Combat Inhibitor Resistance
The extensive use of beta-lactam/beta-lactamase inhibitor combinations has inevitably led to the emergence of resistance to these inhibitors. nih.gov Bacteria can develop resistance through various mechanisms, including mutations in the beta-lactamase enzyme that prevent the inhibitor from binding effectively, or through the expression of beta-lactamase variants that are not susceptible to inhibition by currently available agents. nih.gov
Strategies to overcome this resistance include the development of novel inhibitors that are active against these resistant enzyme variants. numberanalytics.com Furthermore, understanding the molecular mechanisms of resistance allows for the rational design of new combinations that can bypass these mechanisms. nih.gov For instance, if resistance emerges due to a specific mutation, a different inhibitor with a distinct binding mode may be effective.
Exploring New Targets for Antibiotic Adjuvants
Antibiotic adjuvants are compounds that have little to no antimicrobial activity on their own but can enhance the efficacy of antibiotics when co-administered. nih.govnih.gov While beta-lactamase inhibitors are the most clinically successful class of adjuvants, research is expanding to identify new targets to combat resistance. nih.govasm.org
Potential new targets include:
Efflux Pump Inhibitors (EPIs): Bacterial efflux pumps actively transport antibiotics out of the cell, contributing to resistance. nih.gov Inhibiting these pumps can increase the intracellular concentration of the antibiotic, restoring its activity.
Membrane Permeabilizers: The outer membrane of Gram-negative bacteria acts as a significant barrier to antibiotic entry. asm.org Compounds that disrupt this membrane can facilitate antibiotic uptake. For example, the compound NV716 has been shown to bind to lipopolysaccharides (LPS) on the outer membrane of P. aeruginosa, increasing its permeability. asm.org
Inhibitors of Virulence Factors: Targeting bacterial virulence factors, such as toxins or quorum sensing systems, can disarm pathogens without directly killing them, potentially exerting less selective pressure for resistance. researchgate.net
Inhibitors of Non-Essential Pathways: Targeting non-essential bacterial metabolic pathways can create vulnerabilities that can be exploited by antibiotics. nih.gov
Rational Design of Enhanced Synergistic Combinations
The rational design of synergistic antibiotic combinations is a promising strategy to combat resistance and improve therapeutic outcomes. nih.govnih.gov This approach moves beyond empirical testing to a more targeted methodology based on understanding the molecular mechanisms of drug action and resistance. nih.govpnas.org
By identifying the molecular basis of a synergistic interaction, it is possible to design new combinations that achieve the same phenotypic outcome but through different targets, thereby bypassing resistance to the original combination. nih.gov For instance, if a combination therapy targeting two steps in a single metabolic pathway becomes ineffective due to resistance, a new combination could be designed to target a different, but functionally related, pathway. Designing compounds that can equipotently inhibit multiple bacterial targets is another advanced strategy. nih.gov This can be achieved by creating hybrid drugs that covalently link two different pharmacophores or by developing single molecules that can bind to multiple targets. nih.gov
Compound Names
The following table lists the chemical compounds mentioned in this article.
Q & A
Q. What is the mechanism by which clavulanic acid enhances the antibacterial activity of ticarcillin against beta-lactamase-producing pathogens?
Clavulanic acid irreversibly inhibits Ambler class A, C, and D beta-lactamases, protecting ticarcillin (a carboxypenicillin) from enzymatic degradation. This synergy expands the spectrum to include organisms like Staphylococcus aureus and Escherichia coli that produce these enzymes. Methodologically, confirm synergy using checkerboard assays or time-kill studies to quantify fractional inhibitory concentration (FIC) indices .
Q. What are the standard pharmacokinetic parameters for ticarcillin/clavulanic acid in adult populations?
Ticarcillin exhibits ~45% serum protein binding and a volume of distribution (Vd) of 0.15–0.3 L/kg, while clavulanic acid has ~25% protein binding and a Vd of 0.3–0.4 L/kg. Both have elimination half-lives of ~1–1.5 hours in patients with normal renal function. Dosing adjustments are required for renal impairment, as >80% of both drugs are excreted unchanged in urine .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro susceptibility (e.g., MIC ≤8 µg/mL) and clinical failure in Gram-negative infections treated with ticarcillin/clavulanic acid?
- Experimental Design : Compare MIC data with clinical outcomes using multivariate regression to identify confounding variables (e.g., biofilm formation, host immune status).
- Data Analysis : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess if drug concentrations at infection sites exceed the mutant prevention concentration (MPC). For example, E. coli strains with 75% resistance to ticarcillin/clavulanic acid (MIC ≥16 µg/mL) may require higher doses or prolonged infusions .
Q. What methodologies optimize ticarcillin/clavulanic acid dosing in pediatric patients with variable renal function?
- Population PK Modeling : Use sparse sampling in neonates and children to estimate clearance (CL) and Vd. For example, clavulanic acid CL correlates with glomerular filtration rate (GFR), requiring dose reductions in neonates (e.g., 2.25–5 mg/kg q8h) .
- Therapeutic Drug Monitoring (TDM) : Measure trough concentrations to maintain free drug levels above the MIC for ≥50% of the dosing interval (fT > MIC) .
Q. How should hypersensitivity studies differentiate clavulanic acid-specific reactions from ticarcillin allergies in sensitized patients?
- Skin Testing : Perform graded challenges with isolated ticarcillin and clavulanic acid. In one study, 19% of patients with immediate reactions to amoxicillin/clavulanic acid reacted solely to clavulanic acid .
- T-Cell Cloning : Isolate drug-specific CD4+/CD8+ T-cells to identify cytokine secretion patterns (e.g., clavulanic acid clones show restricted cytokine profiles vs. heterogeneous amoxicillin responses) .
Q. What experimental models best simulate the pharmacodynamic synergy of ticarcillin/clavulanic acid against polymicrobial biofilms?
- In Vitro Biofilm Models : Use continuous-flow systems to mimic sub-inhibitory concentrations in chronic infections. For example, ticarcillin/clavulanic acid at 32/2 µg/mL reduces Pseudomonas aeruginosa biofilm viability by 3-log CFU/mL .
- Galleria mellonella Infection Models : Assess survival rates and bacterial load reduction in larvae injected with beta-lactamase-producing pathogens .
Data Contradiction Analysis
Q. How can researchers address conflicting reports on clavulanic acid’s penetration into cerebrospinal fluid (CSF)?
- Methodological Review : Compare studies using different dosing regimens. For instance, clavulanic acid achieves CSF concentrations of 0.5–1.5 µg/mL (10–20% of serum levels) in meningitis patients receiving high-dose ticarcillin (18–24 g/day) .
- Population Variability : Stratify data by blood-brain barrier integrity (e.g., inflammation status) and assay sensitivity (HPLC vs. microbiological assays) .
Methodological Guidelines
Q. What protocols ensure reproducibility in MIC testing for ticarcillin/clavulanic acid combinations?
- Standardization : Follow CLSI guidelines using cation-adjusted Mueller-Hinton broth and a fixed clavulanic acid concentration (2 µg/mL).
- Quality Control : Include reference strains (e.g., E. coli ATCC 25922) with expected MIC ranges: ticarcillin/clavulanic acid (1–4 µg/mL) .
Q. How should stability studies evaluate ticarcillin/clavulanic acid in parenteral formulations?
- HPLC Analysis : Quantify degradation products (e.g., ticarcillin diketopiperazine) under varying temperatures (4°C vs. 25°C) and pH (5.5–7.0).
- Compatibility Testing : Assess drug adsorption to IV tubing materials (e.g., PVC vs. polyurethane) .
Tables
Table 1. In Vitro Susceptibility of E. coli to Ticarcillin/Clavulanic Acid (n=24 Isolates)
| Susceptibility | Percentage (%) |
|---|---|
| Resistant | 75.0 |
| Intermediate | 4.2 |
| Sensitive | 20.8 |
Table 2. PK Parameters of Clavulanic Acid in Pediatric Populations
| Age Group | Dose (mg/kg) | Clearance (L/h/kg) | Half-life (h) |
|---|---|---|---|
| Neonates | 2.25–5.0 | 0.12–0.18 | 2.5–3.5 |
| Children (1–12y) | 5.0–10.0 | 0.25–0.35 | 1.0–1.5 |
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